ABT-263 (Navitoclax) is a potent, orally bioavailable small molecule inhibitor of Bcl-2 family proteins. [, , , , , ] This family of proteins plays a crucial role in regulating apoptosis, or programmed cell death. [, , , , , ] By inhibiting Bcl-2 proteins, ABT-263 promotes apoptosis in cells, making it a promising candidate for cancer treatment. [, , , , , ]
ABT-263 exerts its pro-apoptotic effects by binding to and inhibiting anti-apoptotic proteins from the Bcl-2 family, specifically Bcl-2, Bcl-XL, and Bcl-w. [, , , , , ] This inhibition disrupts the balance between pro- and anti-apoptotic proteins in the cell, shifting it towards apoptosis. [, , , , , ]
CAS No.: 13966-05-7
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 55658-55-4
CAS No.: 37330-37-3